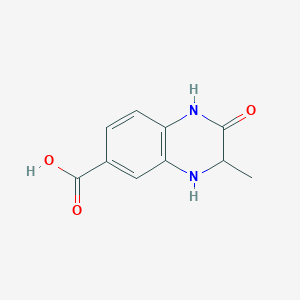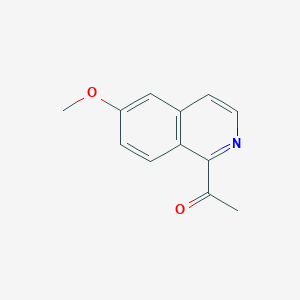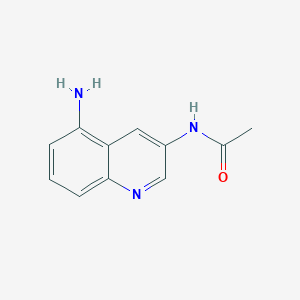
N-(5-aminoquinolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-aminoquinolin-3-yl)acetamide is a compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring The presence of an amino group at the 5-position and an acetamide group at the 3-position of the quinoline ring gives this compound its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-aminoquinolin-3-yl)acetamide typically involves the reaction of 5-aminoquinoline with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This method ensures the complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
[ \text{5-aminoquinoline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
N-(5-aminoquinolin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can react with the acetamide group under basic conditions.
Major Products Formed
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
N-(5-aminoquinolin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in the development of new drugs for treating infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
作用機序
The mechanism of action of N-(5-aminoquinolin-3-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the suppression of cancer cell growth. The exact molecular pathways and targets are still under investigation, but the compound’s ability to interfere with key biological processes makes it a promising candidate for drug development.
類似化合物との比較
Similar Compounds
8-aminoquinoline: Another quinoline derivative with an amino group at the 8-position.
N-(2-aminoquinolin-3-yl)acetamide: Similar structure but with the amino group at the 2-position.
Quinoline-3-carboxamide: A quinoline derivative with a carboxamide group at the 3-position.
Uniqueness
N-(5-aminoquinolin-3-yl)acetamide is unique due to the specific positioning of the amino and acetamide groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its significance.
特性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
N-(5-aminoquinolin-3-yl)acetamide |
InChI |
InChI=1S/C11H11N3O/c1-7(15)14-8-5-9-10(12)3-2-4-11(9)13-6-8/h2-6H,12H2,1H3,(H,14,15) |
InChIキー |
CQGMVBKAARRONZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC2=C(C=CC=C2N=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


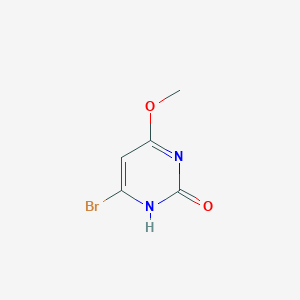


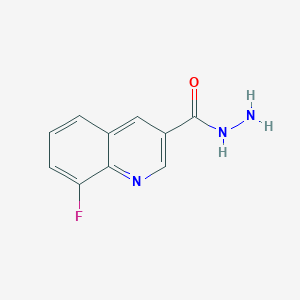

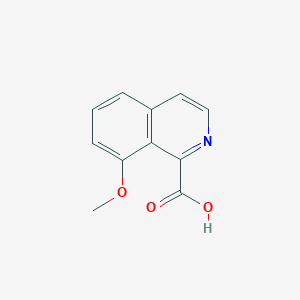



![4'-Vinyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11898345.png)

